N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,5-DIOXO-1-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)-N'-(4-FLUOROPHENYL)UREA
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea is a complex organic compound that features a combination of benzodioxole, pyrrolidinyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives, pyrrolidinyl ketones, and fluorophenyl isocyanates. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate. Studies may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea include other urea derivatives with different substituents. Examples include:
- N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-chlorophenyl)urea
- N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-methylphenyl)urea
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N’-(4-fluorophenyl)urea is a compound of significant interest in various scientific fields Its unique structure and properties make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O5/c26-17-7-9-18(10-8-17)27-25(32)28(14-16-6-11-21-22(12-16)34-15-33-21)20-13-23(30)29(24(20)31)19-4-2-1-3-5-19/h1-12,20H,13-15H2,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAYFUOASKVHFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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